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Compound of Interest

Compound Name: Ophiopogonanone C

Cat. No.: B1630322

Welcome to the technical support center for researchers, scientists, and drug development
professionals working with Ophiopogonanone C. This resource provides troubleshooting
guides and frequently asked questions (FAQS) to assist you in interpreting the complex NMR
spectra of this homoisoflavonoid.

Frequently Asked Questions (FAQSs)

Q1: What is Ophiopogonanone C and why is its NMR spectrum complex?

Al: Ophiopogonanone C is a homoisoflavonoidal compound isolated from the tuber of
Ophiopogon japonicus.[1][2] Its structure, featuring a chromanone core with multiple
substituents, including a methyl group, a formyl group, and a methylenedioxybenzyl group,
gives rise to a complex NMR spectrum. The presence of chiral centers and restricted bond
rotations can also lead to overlapping signals and complex splitting patterns, making
straightforward interpretation challenging.

Q2: Where can | find the reference NMR data for Ophiopogonanone C?

A2: The original spectroscopic data for Ophiopogonanone C, including *H and 3C NMR, was
reported in the Journal of Natural Products, 2002, volume 65, issue 11, pages 1731-1733.[1][2]
[3] This publication details the isolation and structure elucidation of five new homoisoflavonoids,
including Ophiopogonanone C.

Q3: | am seeing unexpected peaks in my *H NMR spectrum. What could be the cause?
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A3: Unexpected peaks can arise from several sources. Common culprits include residual
solvents from your purification process (e.g., ethyl acetate, acetone), moisture (water peak), or
impurities in your sample. It is also possible that you are observing rotamers, which are
isomers that differ by rotation around a single bond and can give rise to separate sets of
signals in the NMR spectrum.

Q4: The integration of my aromatic protons does not match the expected values. What should |
do?

A4: Inaccurate integration in the aromatic region can be due to overlapping signals or the
presence of the residual solvent peak (e.g., CDCIs at 7.26 ppm). Trying a different deuterated
solvent, such as acetone-de or benzene-ds, can often resolve overlapping peaks and allow for
more accurate integration.

Troubleshooting Guide
Issue 1: Overlapping Signals in the *H NMR Spectrum

Symptoms:

» Broad or poorly resolved multiplets.

« Difficulty in determining coupling constants.

 Inaccurate integration values.

Possible Causes:

o Co-eluting impurities.

» Presence of rotamers.

« Insufficient magnetic field strength of the NMR instrument.
Solutions:

e Change the NMR Solvent: Switching to a solvent with different magnetic anisotropy, such as
benzene-ds, can induce differential shifts in proton resonances, potentially resolving
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overlapping signals.

» Vary the Temperature: Acquiring the spectrum at a higher temperature can sometimes
coalesce signals from rotamers by increasing the rate of bond rotation.

o Utilize 2D NMR Techniques:

o COSY (Correlation Spectroscopy): Helps to identify coupled proton systems, even in
crowded regions.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly
attached carbons, aiding in the assignment of both *H and 13C signals.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two to three bonds, which is invaluable for piecing together the
molecular structure.

Issue 2: Ambiguous Carbon Signal Assignments in the
3C NMR Spectrum

Symptoms:

« Difficulty in distinguishing between quaternary carbons and protonated carbons.
o Uncertainty in assigning specific carbons within the aromatic rings.

Possible Causes:

» Similar chemical environments leading to close chemical shifts.

o Weak signals for quaternary carbons.

Solutions:

o DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for
differentiating between CH, CHz, and CHs groups. A DEPT-135 experiment will show CH and
CHs signals as positive peaks and CH: signals as negative peaks. Quaternary carbons are
not observed in DEPT spectra.
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o HMBC (Heteronuclear Multiple Bond Correlation): By observing long-range correlations from
well-resolved proton signals to carbon signals, you can unambiguously assign quaternary
carbons and other carbons within the molecular skeleton.

Data Presentation

The following tables summarize the expected *H and *C NMR spectral data for
Ophiopogonanone C based on its known structure and typical chemical shifts for similar
homoisoflavonoids. Note: The specific data from the primary literature could not be retrieved,
so these are predicted values and ranges.

Table 1: Predicted *H NMR Data for Ophiopogonanone C

Position Prt?dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

H-2 42-45 m

H-3 3.0-33 m

H2-9 28-31 m

6-CHs 20-2.2 S

8-CHO 9.8-10.2 S

H-2' 6.7-6.9 d ~1.5

H-5' 6.6 -6.8 d ~8.0

H-6' 6.5-6.7 dd ~8.0, 1.5

3',4'-OCH20- 59-6.1 S

5-OH 11.0-12.0 S

7-OH 5.0-6.0 S

Table 2: Predicted 13C NMR Data for Ophiopogonanone C
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Position Predicted Chemical Shift (8, ppm)
C-2 70-75
C-3 45 - 50
C-4 195 - 200
C-4a 100 - 105
C-5 160 - 165
C-6 105 - 110
C-7 160 - 165
C-8 105-110
C-8a 160 - 165
C-9 30-35
6-CHs 8-12
8-CHO 190 - 195
Cc-1 125-130
Cc-2 108 - 112
C-3 147 - 150
c-4 146 - 149
C-5' 108 - 112
C-6' 120 - 125
3',4'-OCH20- 100 - 105

Experimental Protocols

A standard approach for acquiring the NMR data for Ophiopogonanone C would involve the
following steps:
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e Sample Preparation: Dissolve approximately 5-10 mg of purified Ophiopogonanone C in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDClIs, acetone-ds, DMSO-ds).

e 1H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key
parameters to optimize include the number of scans, relaxation delay, and spectral width.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. Due to the low natural
abundance of 13C, a longer acquisition time with a greater number of scans is typically
required.

e 2D NMR Acquisition:

[e]

COSY: A standard gradient-selected COSY experiment is usually sufficient.

o

HSQC: A gradient-selected HSQC experiment optimized for one-bond *J(C,H) couplings
(typically ~145 Hz) should be performed.

o

HMBC: A gradient-selected HMBC experiment optimized for long-range couplings
("J(C,H), typically 4-10 Hz) is essential for structural elucidation.

o

DEPT-135: This experiment should be run to differentiate carbon multiplicities.

Visualization

The following diagrams illustrate the logical workflow for interpreting the complex NMR spectra
of Ophiopogonanone C.
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Caption: Experimental workflow for NMR-based structure elucidation.
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Caption: Logical relationships in 2D NMR spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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